molecular formula C12H20N2O B7507484 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7507484
M. Wt: 208.30 g/mol
InChI Key: LLRJRUUABDIDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole (DMXAA) is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to activate the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-gamma, which play a role in the immune response. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis. In addition, 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

One advantage of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its potential as a cancer immunotherapy agent. It has been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer treatment. However, one limitation of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more effective methods for administering 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in vivo. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole treatment. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential as a cancer immunotherapy agent.

Synthesis Methods

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with 2-methylpiperidine. Another method involves the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with 2-methylpiperidine in the presence of sodium hydroxide. The yield of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole using these methods ranges from 40-60%.

Scientific Research Applications

3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer immunotherapy.

properties

IUPAC Name

3,5-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-6-4-5-7-14(9)8-12-10(2)13-15-11(12)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJRUUABDIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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